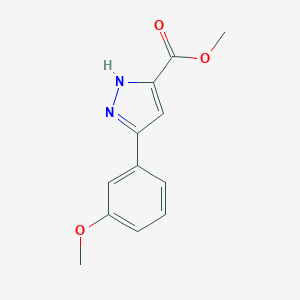

methyl 3-(3-methoxyphenyl)-1H-pyrazole-5-carboxylate

Description

Properties

IUPAC Name |

methyl 3-(3-methoxyphenyl)-1H-pyrazole-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-16-9-5-3-4-8(6-9)10-7-11(14-13-10)12(15)17-2/h3-7H,1-2H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXLHHWULCGOGII-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NNC(=C2)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50349411 |

Source

|

| Record name | Methyl 3-(3-methoxyphenyl)-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50349411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

517870-26-7 |

Source

|

| Record name | Methyl 3-(3-methoxyphenyl)-1H-pyrazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50349411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Methyl 3-(3-methoxyphenyl)-1H-pyrazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of methyl 3-(3-methoxyphenyl)-1H-pyrazole-5-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. Pyrazole derivatives are integral scaffolds in numerous pharmaceuticals, and a thorough understanding of their synthesis and properties is crucial for the development of new therapeutic agents.[1] This document outlines a robust synthetic pathway, details the necessary experimental procedures, and provides an in-depth analysis of the spectroscopic techniques required for the unequivocal identification and characterization of the title compound. The content is designed to be a practical resource for researchers in organic synthesis and drug discovery, offering both theoretical insights and actionable laboratory protocols.

Introduction: The Significance of Pyrazole Scaffolds in Medicinal Chemistry

The pyrazole nucleus is a privileged five-membered heterocyclic motif that is a cornerstone of modern drug design. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging in a variety of interactions with biological targets.[1] A vast number of approved drugs across a wide range of therapeutic areas, including anti-inflammatory agents like celecoxib, anticancer drugs, and treatments for neurological disorders, incorporate the pyrazole ring system.[1] The continued exploration of novel pyrazole derivatives is therefore a highly active area of research.

This guide focuses on a specific derivative, this compound. The presence of the 3-methoxyphenyl group and the methyl carboxylate at positions 3 and 5 of the pyrazole ring, respectively, offers multiple points for further chemical modification, making it a valuable building block for the synthesis of compound libraries for high-throughput screening. Understanding the precise methodology for its synthesis and the nuances of its characterization is the first critical step in harnessing its potential for drug discovery.

Synthetic Strategy and Mechanism

The most common and efficient method for the synthesis of 3,5-disubstituted pyrazoles is the condensation reaction between a 1,3-dicarbonyl compound and hydrazine.[2] This reaction, often a variation of the Knorr pyrazole synthesis, proceeds with high efficiency due to the formation of a stable aromatic pyrazole ring.[2]

For the synthesis of this compound, a two-step, one-pot approach is proposed. This involves an initial Claisen condensation to generate the necessary 1,3-dicarbonyl intermediate, followed by cyclization with hydrazine hydrate.

Overall Synthetic Scheme

Caption: Step-by-step experimental workflow for the synthesis.

-

Preparation of Methyl 4-(3-methoxyphenyl)-2,4-dioxobutanoate: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium methoxide (1.2 eq.) in anhydrous methanol under an inert atmosphere. To this solution, add 3-methoxyacetophenone (1.0 eq.) dropwise at room temperature. After stirring for 15 minutes, add dimethyl oxalate (1.1 eq.) portion-wise. Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up of the Intermediate: After completion, cool the reaction mixture to room temperature and carefully acidify with 1M HCl until the pH is approximately 3-4. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude β-ketoester. This intermediate is often used in the next step without further purification.

-

Synthesis of this compound: Dissolve the crude methyl 4-(3-methoxyphenyl)-2,4-dioxobutanoate in ethanol. To this solution, add hydrazine hydrate (1.2 eq.) followed by a catalytic amount of glacial acetic acid (0.1 eq.).

-

Reaction and Purification: Heat the mixture to reflux for 3-4 hours, again monitoring by TLC. Upon completion, cool the reaction to room temperature. The product may precipitate directly from the solution. If not, slowly add cold water to induce precipitation. Collect the solid product by vacuum filtration, wash with a small amount of cold water, and dry under vacuum to afford this compound. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.

Characterization of the Final Product

Unequivocal characterization of the synthesized this compound is essential to confirm its identity and purity. The following spectroscopic techniques are employed for this purpose.

Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₁₂H₁₂N₂O₃ |

| Molecular Weight | 232.24 g/mol |

| Physical State | Solid [3] |

| Melting Point | Not available. Expected to be in the range of 100-150 °C based on similar structures. |

| Solubility | Soluble in methanol, ethanol, DMSO, and chlorinated solvents. Sparingly soluble in water. |

Spectroscopic Data

The following data are predicted based on the analysis of structurally similar compounds and general principles of spectroscopy.

The ¹H NMR spectrum is a powerful tool for confirming the structure of the title compound. The expected chemical shifts (δ) in ppm relative to tetramethylsilane (TMS) are as follows:

| Proton | Predicted δ (ppm) | Multiplicity | Integration | Assignment |

| OCH₃ (ester) | ~3.90 | s | 3H | Methyl group of the ester |

| OCH₃ (phenyl) | ~3.85 | s | 3H | Methyl group of the methoxy substituent |

| Pyrazole H-4 | ~7.0-7.2 | s | 1H | Proton on the pyrazole ring |

| Aromatic H | ~6.9-7.5 | m | 4H | Protons on the 3-methoxyphenyl ring |

| NH (pyrazole) | ~13.0-14.0 | br s | 1H | Proton on the pyrazole nitrogen |

Causality behind Predicted Shifts:

-

The protons of the two OCH₃ groups are expected to appear as sharp singlets in the upfield region.

-

The proton at the C-4 position of the pyrazole ring will be a singlet and its chemical shift is influenced by the electronic nature of the substituents at C-3 and C-5.

-

The aromatic protons of the 3-methoxyphenyl ring will exhibit a complex multiplet pattern due to their different chemical environments and coupling interactions.

-

The NH proton of the pyrazole ring is acidic and its signal is typically broad and appears significantly downfield. Its chemical shift can be concentration-dependent and the peak may not be observed if deuterium exchange occurs with residual water in the NMR solvent.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

| Carbon | Predicted δ (ppm) | Assignment |

| OCH₃ (ester) | ~52 | Methyl carbon of the ester |

| OCH₃ (phenyl) | ~55 | Methyl carbon of the methoxy group |

| Pyrazole C-4 | ~105-110 | C-4 of the pyrazole ring |

| Aromatic C | ~110-130 | Carbons of the 3-methoxyphenyl ring |

| Pyrazole C-3 & C-5 | ~140-155 | C-3 and C-5 of the pyrazole ring |

| Aromatic C-O | ~160 | Carbon of the methoxy-substituted phenyl ring |

| C=O (ester) | ~162 | Carbonyl carbon of the ester |

Rationale for Predicted Shifts:

-

The sp³ hybridized carbons of the methyl groups will be found at the upfield end of the spectrum.

-

The C-4 of the pyrazole ring is typically shielded and appears around 105-110 ppm.

-

The carbons of the 3-methoxyphenyl ring will resonate in the aromatic region, with the carbon attached to the oxygen of the methoxy group appearing further downfield.

-

The C-3 and C-5 carbons of the pyrazole ring are deshielded and will be found in the downfield region of the aromatic carbons.

-

The carbonyl carbon of the ester group is the most deshielded carbon and will appear at the downfield end of the spectrum.

Electron Ionization Mass Spectrometry (EI-MS) is used to determine the molecular weight and fragmentation pattern of the compound.

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 232, corresponding to the molecular weight of the compound.

-

Key Fragmentation Pathways: The fragmentation of pyrazoles is complex but often involves the loss of small, stable molecules. [4]Expected fragmentation patterns for this compound include:

-

Loss of the methoxy group from the ester (-OCH₃) to give a fragment at m/z = 201.

-

Loss of the entire methoxycarbonyl group (-COOCH₃) to give a fragment at m/z = 173.

-

Cleavage of the pyrazole ring, which can lead to a variety of smaller fragments. The expulsion of N₂ is a common fragmentation pathway for pyrazoles. [4]

-

The IR spectrum provides information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3200-3400 | Broad | N-H stretching of the pyrazole ring |

| ~3000-3100 | Medium | C-H stretching of the aromatic and pyrazole rings |

| ~2850-2950 | Medium | C-H stretching of the methyl groups |

| ~1720-1740 | Strong | C=O stretching of the ester carbonyl |

| ~1580-1600 | Medium-Strong | C=C and C=N stretching of the aromatic and pyrazole rings |

| ~1250 | Strong | C-O stretching of the aryl ether |

| ~1100-1200 | Strong | C-O stretching of the ester |

Interpretation of IR Data:

-

The broad N-H stretch is characteristic of the pyrazole ring.

-

The strong carbonyl absorption is a key indicator of the ester functional group.

-

The presence of both aromatic and pyrazole ring stretching vibrations confirms the heterocyclic aromatic nature of the compound.

-

The strong C-O stretching bands are indicative of the ether and ester functionalities.

Applications and Future Directions

This compound is a valuable intermediate for the synthesis of a diverse range of more complex molecules. The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, or used in coupling reactions. The N-H of the pyrazole ring can be alkylated or arylated to introduce further diversity.

Given the established importance of pyrazole-containing compounds in drug discovery, this molecule represents a promising starting point for the development of novel therapeutic agents targeting a wide array of diseases, including cancer, inflammation, and infectious diseases. [1][5]

Conclusion

This technical guide has detailed a reliable and efficient synthetic route for the preparation of this compound. The provided experimental protocol, based on well-established chemical principles, offers a clear pathway for its synthesis in a laboratory setting. Furthermore, a comprehensive analysis of the expected spectroscopic data provides a solid framework for the characterization and quality control of the final product. This guide serves as a valuable resource for chemists and pharmaceutical scientists engaged in the synthesis and exploration of novel pyrazole-based compounds for drug discovery and development.

References

-

Beilstein Journal of Organic Chemistry. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. [Link]

-

European Journal of Organic Chemistry. Synthesis of Tetrasubstituted Pyrazoles from Substituted Hydrazines and β-Keto Esters. [Link]

-

Wiley Online Library. Synthesis of Tetrasubstituted Pyrazoles from Substituted Hydrazines and β-Keto Esters. [Link]

-

Organic & Biomolecular Chemistry. Recent advances in the multicomponent synthesis of pyrazoles. [Link]

-

Journal of Chemical and Pharmaceutical Research. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. [Link]

-

MDPI. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]

-

PubChem. methyl 4-(3-methoxyphenyl)-2,4-dioxobutanoate. [Link]

-

PubMed Central. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. [Link]

-

IntechOpen. Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. [Link]

-

ResearchGate. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. [Link]

-

ACS Publications. Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, Celecoxib). [Link]

-

MDPI. One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. [Link]

-

MDPI. 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate. [Link]

-

PubMed Central. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. [Link]

-

KTU ePubl. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. [Link]

-

ScienceDirect. Quinacetophenone: A simple precursor to privileged organic motifs. [Link]

-

Chemistry LibreTexts. Mixed Claisen Condensations. [Link]

-

ResearchGate. IR spectra of 5-(3-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide. [Link]

-

Journal of Chemical and Pharmaceutical Research. Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

University of Puget Sound. Interpretation of mass spectra. [Link]

-

Chemistry LibreTexts. Mixed Claisen Condensations. [Link]

Sources

Physicochemical properties of methyl 3-(3-methoxyphenyl)-1H-pyrazole-5-carboxylate

An In-Depth Technical Guide to the Physicochemical Properties of Methyl 3-(3-methoxyphenyl)-1H-pyrazole-5-carboxylate

Introduction: The Significance of the Pyrazole Scaffold

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically active agents.[1] Its derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[2][3] The specific compound, this compound, belongs to a class of pyrazole-5-carboxylate esters, which are pivotal intermediates in the synthesis of more complex bioactive molecules.[4][5] The presence of the 3-methoxyphenyl group and the methyl ester functionality provides a unique electronic and steric profile, making it a compound of significant interest for structure-activity relationship (SAR) studies and as a scaffold in drug design.[6][7] This guide provides a comprehensive overview of its core physicochemical properties, synthesis, and characterization, offering a foundational resource for its application in research and development.

PART 1: Physicochemical and Predicted Properties

A thorough understanding of a compound's physicochemical properties is fundamental to drug discovery, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.[8] While specific experimental data for this compound is not extensively published, we can predict its key properties based on its structure and data from closely related analogues.

Table 1: Core Physicochemical Properties

| Property | Predicted Value/Information | Significance in Drug Development |

| Molecular Formula | C₁₂H₁₂N₂O₃ | Defines the elemental composition and exact mass. |

| Molecular Weight | 232.24 g/mol | Influences diffusion rates and membrane permeability. |

| LogP (Octanol/Water) | ~2.0 - 2.5 | Indicates lipophilicity. A value in this range suggests good membrane permeability, a key factor for oral bioavailability.[9] |

| Aqueous Solubility | Low to moderate | Affects dissolution in physiological fluids, crucial for absorption. The ester and methoxy groups may offer some polarity, but the overall structure is largely hydrophobic. |

| pKa (Acidic) | ~12-13 (pyrazole N-H) | The pyrazole N-H proton is weakly acidic. Its ionization state at physiological pH (7.4) will be predominantly neutral, aiding membrane passage. |

| pKa (Basic) | ~1-2 (pyrazole N) | The pyrazole ring nitrogen is weakly basic. It will be protonated only under strongly acidic conditions. |

| Appearance | Likely a white to off-white solid | Standard physical state for organic molecules of this size and polarity. |

PART 2: Synthesis and Mechanistic Insights

The synthesis of 1,3,5-substituted pyrazoles is a well-established area of heterocyclic chemistry. The most common and versatile approach is the Knorr pyrazole synthesis, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[5]

Proposed Synthetic Pathway

The synthesis of the title compound can be logically achieved via a two-step process starting from 3-methoxyacetophenone.

-

Claisen Condensation: 3-methoxyacetophenone undergoes a Claisen condensation with dimethyl oxalate in the presence of a strong base like sodium methoxide (NaOMe) to form the intermediate β-diketoester, methyl 4-(3-methoxyphenyl)-2,4-dioxobutanoate.

-

Knorr Cyclization: The resulting 1,3-dicarbonyl intermediate is then reacted with hydrazine hydrate (N₂H₄·H₂O). The reaction proceeds via nucleophilic attack of the hydrazine, followed by cyclization and dehydration to yield the stable pyrazole ring. This step is often regioselective, yielding the desired 3,5-substituted pyrazole.[2]

Caption: Proposed two-step synthesis of the title compound.

Detailed Experimental Protocol: Synthesis

This protocol is a representative procedure based on established methodologies for analogous compounds.[10][11]

-

Step 1: Synthesis of Methyl 4-(3-methoxyphenyl)-2,4-dioxobutanoate.

-

To a stirred solution of sodium methoxide (1.1 equivalents) in anhydrous methanol at 0°C, add 3-methoxyacetophenone (1.0 equivalent).

-

Slowly add dimethyl oxalate (1.1 equivalents) dropwise, maintaining the temperature below 10°C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1M HCl) and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate, which can be used directly in the next step.

-

-

Step 2: Synthesis of this compound.

-

Dissolve the crude intermediate from Step 1 in ethanol or acetic acid.

-

Add hydrazine hydrate (1.2 equivalents) dropwise at room temperature.

-

Reflux the reaction mixture for 4-6 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature. The product may precipitate out of the solution.

-

If precipitation occurs, filter the solid, wash with cold ethanol, and dry under vacuum.

-

If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography (silica gel, using a hexane-ethyl acetate gradient) to obtain the pure product.[10]

-

PART 3: Spectral Characterization

Structural elucidation relies on a combination of spectroscopic techniques. The expected data provides a fingerprint for confirming the synthesis of the target molecule.[12][13][14]

Table 2: Expected Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | - Pyrazole N-H: A broad singlet around 12-13 ppm (may be solvent dependent).- Aromatic Protons: Multiplets between 6.8-7.5 ppm corresponding to the 3-methoxyphenyl group.- Pyrazole C4-H: A singlet around 6.5-7.0 ppm.[11]- OCH₃ (ester): A singlet around 3.9 ppm.[10]- OCH₃ (phenyl): A singlet around 3.8 ppm. |

| ¹³C NMR | - C=O (ester): A signal around 160-165 ppm.- Pyrazole C3 & C5: Signals in the range of 140-155 ppm.- Aromatic Carbons: Signals between 110-160 ppm.- Pyrazole C4: A signal around 105-110 ppm.- OCH₃ Carbons: Signals around 52-56 ppm.[10] |

| FT-IR (cm⁻¹) | - N-H Stretch: A broad band around 3200-3400 cm⁻¹.- C-H Stretch (aromatic): Peaks just above 3000 cm⁻¹.- C=O Stretch (ester): A strong, sharp peak around 1710-1730 cm⁻¹.[15]- C=N & C=C Stretch: Peaks in the 1500-1620 cm⁻¹ region.- C-O Stretch (ether/ester): Strong peaks in the 1100-1300 cm⁻¹ region. |

| Mass Spec (MS) | - [M+H]⁺: Expected molecular ion peak at m/z 233.08. |

PART 4: Experimental Workflows for Physicochemical Properties

Accurate determination of properties like LogP and pKa is critical for computational modeling and ADME prediction.[16]

Protocol: LogP Determination (Shake-Flask Method)

The shake-flask method is the gold standard for LogP determination.[17][18]

-

Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO). Prepare n-octanol and water (or phosphate-buffered saline, pH 7.4) phases and pre-saturate each with the other by mixing vigorously for 24 hours and then separating.

-

Partitioning: Add a small aliquot of the stock solution to a vial containing a known ratio of the pre-saturated n-octanol and aqueous phases.

-

Equilibration: Shake the vial vigorously for 1-2 hours to allow the compound to partition between the two phases until equilibrium is reached.

-

Separation: Centrifuge the vial to ensure complete separation of the two phases.

-

Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in each phase using a suitable analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.[16]

-

Calculation: Calculate LogP using the formula: LogP = log₁₀([Concentration in Octanol] / [Concentration in Aqueous Phase]).[9]

Caption: Workflow for LogP determination via the shake-flask method.

PART 5: Relevance in Drug Discovery and Development

Pyrazole derivatives are privileged scaffolds in drug discovery due to their ability to form key hydrogen bonds and engage in various interactions with biological targets.[6]

Potential Therapeutic Applications

-

Enzyme Inhibition: The pyrazole ring is a key feature in several enzyme inhibitors, including the well-known COX-2 inhibitor Celecoxib.[6] The structural motifs of this compound make it a candidate for screening against kinases, cyclooxygenases, or other enzymes implicated in inflammatory diseases and cancer.[19]

-

Anticancer Activity: Numerous pyrazole derivatives have demonstrated potent anti-proliferative effects against various cancer cell lines.[7][13] The specific substitution pattern may confer selectivity for certain cancer-related targets.

-

Scaffold for Library Synthesis: This compound is an ideal starting point for creating a library of derivatives. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides. The pyrazole N-H can be alkylated or arylated to explore SAR around the core.[20]

Caption: Potential biological relevance and therapeutic applications.

Conclusion

This compound is a compound with significant potential as a building block in medicinal chemistry. Its synthesis is achievable through established chemical pathways, and its physicochemical properties are favorable for a drug-like scaffold. This guide provides the foundational knowledge—from synthesis and characterization to predictive properties and experimental workflows—necessary for researchers to effectively utilize this molecule in the pursuit of novel therapeutic agents. The combination of the versatile pyrazole core with the specific substitution pattern warrants its further investigation in drug discovery programs.

References

- Vertex AI Search. (2025).

- MDPI. (n.d.).

- Bharate, S. S., Kumar, V., & Vishwakarma, R. A. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. PubMed.

- Semantic Scholar. (2016). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery.

- Fouad, A. A., & Awni, A. (2015). Current status of pyrazole and its biological activities. PMC - PubMed Central.

- PubMed Central. (n.d.).

- Sharma, M. (2022). Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. IJTSRD.

- ACS Omega. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents.

- PubMed Central. (n.d.).

- PubMed Central. (n.d.). Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study.

- PubMed. (2015).

- ACD/Labs. (n.d.). LogP—Making Sense of the Value.

- ResearchGate. (n.d.).

- In-Silico Design, Synthesis and Evaluation of Some Pyrazolo Pyrazole Deriv

- ResearchGate. (n.d.).

- OUCI. (2025). Structural analysis and computational studies of pyrazole derivative: Investigation of interactions by X-ray crystallography.

- ResearchGate. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study.

- PubMed Central. (n.d.). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones.

- MDPI. (n.d.).

- NIH. (n.d.). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)

- MDPI. (n.d.).

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and antifungal activity of the derivatives of novel pyrazole carboxamide and isoxazolol pyrazole carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 6. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. acdlabs.com [acdlabs.com]

- 10. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. ijtsrd.com [ijtsrd.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. ijpbs.com [ijpbs.com]

- 15. mdpi.com [mdpi.com]

- 16. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. | Semantic Scholar [semanticscholar.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Fingerprinting of Methyl 3-(3-methoxyphenyl)-1H-pyrazole-5-carboxylate: A Technical Guide

This technical guide provides an in-depth spectroscopic analysis of methyl 3-(3-methoxyphenyl)-1H-pyrazole-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. The focus is on the "why" behind the data, providing a framework for understanding the structure-property relationships that govern its spectroscopic behavior.

Introduction

This compound belongs to the pyrazole class of heterocyclic compounds, which are integral scaffolds in numerous pharmaceuticals. The precise characterization of such molecules is paramount for quality control, reaction monitoring, and understanding their interactions with biological targets. Spectroscopic techniques provide a non-destructive and highly informative means to elucidate the molecular structure and electronic environment of the compound. This guide will dissect the ¹H NMR, ¹³C NMR, IR, and MS data, offering a comprehensive interpretation based on established principles and comparative data from related structures.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the spectroscopic data, the following atom numbering scheme will be used throughout this guide.

Caption: Atom numbering for this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map the connectivity and chemical environment of each atom.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical; CDCl₃ is a common choice for general organic compounds, while DMSO-d₆ is excellent for ensuring the observation of exchangeable protons like N-H.

-

Internal Standard: Add tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer. A higher field strength provides better signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Set the spectral width to approximately 16 ppm.

-

Acquire data for 16-32 scans to achieve a good signal-to-noise ratio.

-

Process the data with a line broadening of 0.3 Hz.

-

-

¹³C NMR Acquisition:

-

Utilize a proton-decoupled pulse sequence.

-

Set the spectral width to approximately 220 ppm.

-

Acquire data for a sufficient number of scans (often 1024 or more) to obtain a clear spectrum due to the low natural abundance of ¹³C.

-

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides a wealth of information based on chemical shift, integration, and multiplicity.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~13.0 - 14.0 | Broad Singlet | 1H | NH (Pyrazole) | The acidic proton on the pyrazole nitrogen is often broad due to exchange and deshielded due to the aromatic nature of the ring. Its chemical shift is highly dependent on solvent and concentration. |

| ~7.4 - 7.6 | Multiplet | 2H | Ar-H | Protons on the methoxyphenyl ring will exhibit complex splitting patterns due to ortho and meta coupling.[1] |

| ~6.9 - 7.1 | Multiplet | 2H | Ar-H | These protons are also on the methoxyphenyl ring and are influenced by the electron-donating methoxy group. |

| ~6.8 | Singlet | 1H | H 4 (Pyrazole) | The proton at the C4 position of the pyrazole ring typically appears as a singlet.[2] |

| ~3.9 | Singlet | 3H | -OCH₃ (Ester) | The methyl protons of the ester group are deshielded by the adjacent oxygen and carbonyl group. |

| ~3.8 | Singlet | 3H | -OCH₃ (Methoxy) | The methyl protons of the methoxy group on the phenyl ring typically appear as a singlet in this region.[3] |

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~163.0 | C =O (Ester) | The carbonyl carbon of the ester is significantly deshielded.[4] |

| ~160.0 | C 3' (Ar-O) | The aromatic carbon directly attached to the electron-donating methoxy group is deshielded. |

| ~145.0 - 150.0 | C 3 & C 5 (Pyrazole) | The carbons of the pyrazole ring attached to substituents are typically found in this region.[5] |

| ~130.0 | C 1' (Ar-C) | The ipso-carbon of the phenyl ring attached to the pyrazole. |

| ~110.0 - 125.0 | C 2', C 4', C 5', C 6' (Ar-CH) | The protonated aromatic carbons of the methoxyphenyl ring. The exact shifts are influenced by the position relative to the methoxy group.[6] |

| ~105.0 | C 4 (Pyrazole) | The CH carbon of the pyrazole ring is typically found in this region. |

| ~55.0 | -OC H₃ (Methoxy) | The carbon of the methoxy group on the phenyl ring.[6] |

| ~52.0 | -OC H₃ (Ester) | The carbon of the methyl ester.[4] |

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) after dissolving in a volatile solvent, as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: A background spectrum is first collected, followed by the sample spectrum. The data is typically collected over a range of 4000-400 cm⁻¹.

Table 3: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group | Rationale |

| ~3200 - 3400 | Broad, Medium | N-H Stretch | Pyrazole N-H | The broadness is due to hydrogen bonding. |

| ~3100 - 3000 | Medium | C-H Stretch | Aromatic C-H | Characteristic of sp² C-H bonds in the phenyl and pyrazole rings.[7] |

| ~2950 - 2850 | Medium | C-H Stretch | Aliphatic C-H | From the methyl groups of the ester and methoxy substituents. |

| ~1720 - 1740 | Strong | C=O Stretch | Ester Carbonyl | This is a very characteristic and strong absorption for the ester functional group.[2][8] |

| ~1600 & ~1480 | Medium-Strong | C=C Stretch | Aromatic Ring | These two bands are characteristic of the phenyl ring.[7][8] |

| ~1550 | Medium | C=N Stretch | Pyrazole Ring | The C=N bond within the pyrazole ring gives rise to this absorption. |

| ~1250 & ~1050 | Strong | C-O Stretch | Ester and Ether | The C-O stretching vibrations from the ester and the methoxy group appear in this region. |

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which can be used to confirm its identity and deduce its structure.

Experimental Protocol: MS Data Acquisition

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionization: Electron Impact (EI) or a soft ionization technique like Electrospray Ionization (ESI) can be used. EI often leads to more extensive fragmentation, which can be useful for structural elucidation.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

Mass Spectral Analysis

The expected molecular weight of this compound (C₁₂H₁₂N₂O₃) is 232.24 g/mol . The mass spectrum will show a molecular ion peak (M⁺) at m/z 232 (under EI) or a protonated molecular ion peak ([M+H]⁺) at m/z 233 (under ESI).

Key Fragmentation Pathways:

The fragmentation of pyrazole derivatives is influenced by the substituents.[9] Common fragmentation patterns can involve the loss of small, stable molecules or radicals.

Sources

- 1. researchgate.net [researchgate.net]

- 2. 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate [mdpi.com]

- 3. acdlabs.com [acdlabs.com]

- 4. epubl.ktu.edu [epubl.ktu.edu]

- 5. rsc.org [rsc.org]

- 6. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. [PDF] Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide on the Crystal Structure of Methyl 3-(3-methoxyphenyl)-1H-pyrazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the crystallographic analysis of methyl 3-(3-methoxyphenyl)-1H-pyrazole-5-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. Pyrazole derivatives are known to exhibit a wide range of biological activities, making them a "privileged scaffold" in drug discovery.[1][2][3][4] Understanding the three-dimensional atomic arrangement of this specific molecule is crucial for structure-activity relationship (SAR) studies, computational modeling, and the rational design of new therapeutic agents. While a definitive crystal structure for this exact compound is not publicly deposited, this guide synthesizes established methodologies and data from closely related structures to present a complete protocol and a predictive analysis of its key structural features. We will delve into the synthesis, crystallization, and single-crystal X-ray diffraction workflow, providing both theoretical grounding and practical, field-proven insights.

Introduction: The Significance of Pyrazole Scaffolds in Drug Discovery

The pyrazole nucleus is a cornerstone in the development of modern pharmaceuticals.[2] Its unique electronic properties and metabolic stability have led to its incorporation into numerous approved drugs, including the anti-inflammatory agent Celecoxib and the erectile dysfunction treatment Sildenafil.[2] The versatility of the pyrazole ring allows for diverse substitutions, enabling chemists to fine-tune the steric and electronic properties of molecules to achieve desired biological activity.[3] Compounds bearing the pyrazole moiety have demonstrated a vast array of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[1][3][4]

The title compound, this compound, combines the pyrazole core with a methoxyphenyl group and a methyl carboxylate group. These functional groups provide sites for hydrogen bonding and other intermolecular interactions, which are critical for molecular recognition and binding to biological targets. Determining the precise three-dimensional structure through X-ray crystallography provides invaluable information on:

-

Molecular Conformation: The spatial arrangement of the atoms and functional groups.

-

Intermolecular Interactions: How molecules pack in the solid state, revealing potential hydrogen bonding patterns and other non-covalent interactions.

-

Stereochemistry: Unambiguous assignment of the absolute configuration for chiral molecules.

This structural data is the foundation for computational studies such as molecular docking and molecular dynamics simulations, which accelerate the drug discovery process.

Synthesis and Crystallization

A robust and reproducible synthesis is the prerequisite for obtaining high-quality single crystals. The synthesis of substituted pyrazoles can be achieved through various methods, with the condensation of a 1,3-dicarbonyl compound (or its equivalent) with hydrazine being a common and effective strategy.

Proposed Synthetic Pathway

A plausible and efficient one-pot synthesis for this compound involves the reaction of a substituted chalcone with hydrazine, followed by oxidation and esterification, or more directly from a β-ketoester equivalent. A highly effective method involves the reaction of phenylhydrazine with dimethylacetylene dicarboxylate (DMAD).[5]

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol: Synthesis

-

Step 1: Formation of the Diketoester. To a solution of sodium methoxide in dry toluene, add 3-methoxyacetophenone and dimethyl oxalate.

-

Step 2: Reaction Mixture. Stir the mixture at room temperature for 24 hours.

-

Step 3: Cyclization. Add hydrazine hydrate and a catalytic amount of acetic acid to the reaction mixture.

-

Step 4: Reflux. Heat the mixture to reflux for 8-12 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Step 5: Work-up. After cooling, pour the reaction mixture into ice water and acidify with dilute HCl.

-

Step 6: Extraction. Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

-

Step 7: Purification. Purify the crude product by column chromatography on silica gel to yield the title compound.

Crystallization Protocol

The growth of diffraction-quality single crystals is often the most challenging step.[6] For small molecules like the target compound, several methods can be employed:

-

Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) is left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over several days.

-

Vapor Diffusion (Hanging or Sitting Drop): A concentrated drop of the compound's solution is placed on a siliconized glass slide, which is then inverted and sealed over a reservoir containing a solvent in which the compound is less soluble (the anti-solvent). The anti-solvent vapor slowly diffuses into the drop, reducing the solubility of the compound and promoting crystallization.[6]

-

Temperature Gradient: A saturated solution is slowly cooled, causing the solubility to decrease and crystals to form.

Recommended Starting Conditions:

-

Dissolve 5-10 mg of the purified compound in a minimal amount of a good solvent (e.g., acetone or ethyl acetate).

-

Place this solution in a small test tube.

-

Carefully layer an anti-solvent (e.g., hexane or heptane) on top.

-

Seal the tube and leave it undisturbed for several days.

Single-Crystal X-ray Diffraction: Data Collection and Structure Solution

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule at atomic resolution.[7][8]

Caption: Standard workflow for small molecule X-ray crystallography.

Data Collection

A suitable crystal (typically >0.1 mm in all dimensions) is mounted on a goniometer and placed in a stream of cold nitrogen gas (around 100 K) to minimize thermal motion and radiation damage.[9][10] The crystal is then exposed to a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector.[9]

Structure Solution and Refinement

The collected diffraction intensities are used to determine the electron density distribution within the crystal. For small molecules, the phase problem is typically solved using direct methods.[9] This initial solution provides a rough atomic model, which is then refined using full-matrix least-squares methods to improve the fit between the observed and calculated diffraction data.[5]

Predicted Crystal Structure and Discussion

Based on the analysis of closely related pyrazole carboxylate structures found in the literature, we can predict the key structural features of this compound.[5][11][12]

Predicted Crystallographic Parameters

The following table summarizes the expected range for the key crystallographic parameters, based on similar reported structures.

| Parameter | Predicted Value / System | Reference Example |

| Crystal System | Monoclinic or Triclinic | Monoclinic (P2₁/c) for Methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate[5] |

| Space Group | Centrosymmetric (e.g., P2₁/c or P-1) | P-1 for ethyl 3-(4-methoxyphenyl)-5-methylcarbamoyl-1H-pyrazole-4-carboxylate[11] |

| Z (Molecules/Unit Cell) | 2 or 4 | 4 for C₁₁H₁₀N₂O₃[5] |

| Solvent of Crystallization | Dependent on method, but often absent after drying | N/A |

Molecular Geometry and Conformation

-

Planarity: The pyrazole ring is expected to be essentially planar. The dihedral angle between the pyrazole ring and the methoxyphenyl ring will be a key conformational feature. In similar structures, this angle can vary significantly, influencing the overall molecular shape. For example, in one analog, the dihedral angle between a pyrazole and a phenyl ring was found to be 60.83(5)°.[5] In another, it was 52.34 (7)°.[12]

-

Carboxylate Group Orientation: The methyl carboxylate group is likely to be nearly coplanar with the pyrazole ring to maximize conjugation. Torsion angles will define its precise orientation.

Supramolecular Structure and Intermolecular Interactions

The presence of the N-H group on the pyrazole ring and the oxygen atoms of the methoxy and carboxylate groups provides ample opportunity for hydrogen bonding.

-

Hydrogen Bonding: It is highly probable that the molecules will form hydrogen-bonded dimers or chains. The pyrazole N-H is a good hydrogen bond donor, and the carbonyl oxygen of the carboxylate group is an excellent acceptor. This could lead to the formation of centrosymmetric R²₂(8) ring motifs if dimers are formed.[12]

-

π-π Stacking: Aromatic rings in adjacent molecules may engage in π-π stacking interactions, further stabilizing the crystal packing.

Conclusion and Future Directions

This guide has outlined a comprehensive, technically grounded pathway for determining and analyzing the crystal structure of this compound. By synthesizing information from established protocols and related known structures, we have provided a robust experimental framework and a predictive analysis of the expected molecular and supramolecular features. The determination of this crystal structure would be a valuable contribution to the field of medicinal chemistry, providing high-resolution data for SAR studies and aiding in the design of novel pyrazole-based therapeutics. The resulting crystallographic information file (CIF) should be deposited in a public repository like the Cambridge Structural Database (CSD) to benefit the wider scientific community.

References

-

Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (2022). MDPI. [Link]

-

The Role of Pyrazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PubMed Central. [Link]

-

(PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2026). ResearchGate. [Link]

-

X-ray Crystallography. Creative BioMart. [Link]

-

Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Oriental Journal of Chemistry. [Link]

-

Small molecule X-ray crystallography. The University of Queensland. [Link]

-

X-ray crystallography. Wikipedia. [Link]

-

Small molecule crystallography. Excillum. [Link]

-

Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. PubMed Central. [Link]

-

Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. National Institutes of Health. [Link]

-

One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. (2014). MDPI. [Link]

-

Crystal structure of ethyl 3-(4-methoxyphenyl)-5-methylcarbamoyl-1H-pyrazole-4-carboxylate, C15H17N3O4. (2019). ResearchGate. [Link]

-

Synthesis and Crystal Structure of 1-Methoxymethyl-3,4,5-trinitropyrazole. (2016). Atlantis Press. [Link]

-

Crystal structure of 3-methyl-5-trimethylsilyl-1H-pyrazole. (2015). PubMed Central. [Link]

-

Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole. (2020). National Institutes of Health. [Link]

Sources

- 1. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives | MDPI [mdpi.com]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 5. mdpi.com [mdpi.com]

- 6. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 7. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 8. rigaku.com [rigaku.com]

- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 10. Crystal structure of 3-methyl-5-trimethylsilyl-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Crystal structures and Hirshfeld surface analysis of 5-amino-1-(4-methoxyphenyl)pyrazole-4-carboxylic acid and 5-amino-3-(4-methoxyphenyl)isoxazole - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Potential of Methyl 3-(3-methoxyphenyl)-1H-pyrazole-5-carboxylate: A Roadmap to Target Identification and Validation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. Methyl 3-(3-methoxyphenyl)-1H-pyrazole-5-carboxylate belongs to this versatile class of heterocyclic compounds. While this specific molecule may not be extensively characterized in public literature, its structural motifs suggest a high potential for interaction with key biological targets implicated in significant disease pathways. This guide provides a comprehensive framework for the systematic identification and validation of its potential therapeutic targets, drawing upon established principles of drug discovery and the known pharmacology of related pyrazole derivatives. Our approach is grounded in a logical, step-by-step process, designed to empower researchers to unlock the therapeutic promise of this compound.

Part 1: Hypothesis Generation - Deducing Potential Targets from Structural Analogs and the Pyrazole Core

The initial step in the investigation of a novel compound is to form educated hypotheses about its potential biological targets. This is often achieved by examining the activities of structurally related molecules. The pyrazole ring system is a well-known "privileged scaffold," meaning it can bind to a variety of biological targets with high affinity.

The Anti-inflammatory Axis: Cyclooxygenase (COX) Enzymes

A significant number of pyrazole-containing compounds exhibit potent anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. For instance, Celecoxib, a selective COX-2 inhibitor, features a diaryl pyrazole core. The structural resemblance suggests that this compound could potentially fit into the active site of COX enzymes.

Scientific Rationale: The 3-methoxyphenyl group could occupy the hydrophobic pocket of the COX active site, while the pyrazole core could form crucial hydrogen bonds with key amino acid residues. Inhibition of COX-2 is a validated strategy for treating inflammation and pain, and has also been explored in cancer therapy.

The Oncology Frontier: Protein Kinases

Protein kinases are a large family of enzymes that play a central role in cell signaling and are frequently dysregulated in cancer. The pyrazole scaffold is a common feature in many kinase inhibitors. For example, Crizotinib, an ALK and ROS1 inhibitor, incorporates a pyrazole moiety.

Scientific Rationale: The planar nature of the pyrazole ring allows it to function as a hinge-binder, interacting with the ATP-binding site of various kinases. The methoxyphenyl and carboxylate groups can be further explored for interactions with the surrounding amino acid residues, potentially conferring selectivity for specific kinases. Key kinase families to investigate include receptor tyrosine kinases (e.g., VEGFR, EGFR) and serine/threonine kinases (e.g., MAP kinases, CDKs).

Modulating Metabolic Pathways: Dipeptidyl Peptidase-4 (DPP-4)

Certain heterocyclic compounds have been identified as inhibitors of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose homeostasis. Inhibition of DPP-4 is a therapeutic strategy for type 2 diabetes.

Scientific Rationale: The nitrogen atoms in the pyrazole ring and the carbonyl group of the ester could potentially interact with the active site of DPP-4, which is known to accommodate various heterocyclic scaffolds. Investigating this possibility could open up avenues in metabolic disease research for this compound.

Part 2: Experimental Validation - A Phased Approach to Target Deconvolution

Once potential target classes have been hypothesized, a systematic experimental cascade is necessary to identify and validate the specific molecular target(s).

Phase 1: Broad Phenotypic Screening

The initial step is to perform broad phenotypic screens to understand the compound's general biological effects. This approach provides unbiased insights into its potential therapeutic area.

Experimental Protocol: Cell Viability and Proliferation Assays

-

Cell Line Selection: Choose a panel of human cancer cell lines representing different tumor types (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon) and a non-cancerous control cell line (e.g., HEK293).

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a dilution series ranging from 0.1 µM to 100 µM.

-

Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treatment: Treat the cells with the compound dilutions for 48-72 hours.

-

Viability Assessment: Use a commercially available assay, such as the MTT or PrestoBlue™ assay, to quantify cell viability according to the manufacturer's instructions.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each cell line to determine the compound's anti-proliferative activity.

Data Presentation: Summary of IC50 Values

| Cell Line | Tissue of Origin | IC50 (µM) |

| A549 | Lung Carcinoma | Experimental Value |

| MCF-7 | Breast Adenocarcinoma | Experimental Value |

| HCT116 | Colorectal Carcinoma | Experimental Value |

| HEK293 | Embryonic Kidney | Experimental Value |

Workflow for Initial Phenotypic Screening

Caption: Workflow for determining the anti-proliferative activity of the compound.

Phase 2: Target Class Identification

Based on the phenotypic screening results, the next phase involves narrowing down the potential target class. For instance, if significant anti-proliferative activity is observed, a kinase profiling screen would be a logical next step.

Experimental Protocol: Kinase Panel Screening

-

Service Provider: Engage a commercial service provider that offers large-scale kinase profiling (e.g., Eurofins, Promega).

-

Assay Format: Typically, these are in vitro assays that measure the ability of the compound to inhibit the activity of a large panel of recombinant kinases (e.g., >400 kinases).

-

Compound Concentration: Submit the compound at one or two standard concentrations (e.g., 1 µM and 10 µM).

-

Data Analysis: The service provider will return data as a percentage of inhibition for each kinase. Identify "hits" as kinases that are inhibited by more than a certain threshold (e.g., >50% or >90%).

Workflow for Kinase Profiling

Caption: Hypothetical inhibition of the VEGFR2 signaling pathway by the compound.

Part 4: Concluding Remarks and Future Directions

This guide outlines a systematic and robust strategy for the elucidation of the therapeutic targets of this compound. By progressing from broad phenotypic screening to specific biophysical validation and cellular mechanism-of-action studies, researchers can build a comprehensive understanding of the compound's pharmacological profile. The true therapeutic potential of this molecule will be defined by its potency, selectivity, and its effects in more complex biological systems. Future studies should focus on lead optimization to improve affinity and selectivity for the validated target, as well as in vivo studies in relevant disease models to assess efficacy and safety. The journey from a promising scaffold to a clinical candidate is challenging, but a logical and well-executed target identification campaign, as described herein, is the critical first step.

References

Due to the lack of specific literature for "this compound," the following references provide authoritative context for the methodologies and target classes discussed in this guide. This list serves as a foundational resource for a researcher undertaking this investigation.

-

Title: Privileged Scaffolds in Medicinal Chemistry Source: Journal of Medicinal Chemistry URL: [Link]

-

Title: A review on the synthesis and therapeutic potentials of pyrazole derivatives Source: Bioorganic & Medicinal Chemistry URL: [Link]

-

Title: The process of kinase inhibitor drug discovery Source: Nature Reviews Drug Discovery URL: [Link]

-

Title: Isothermal Titration Calorimetry in Drug Discovery Source: Biophysical Journal URL: [Link]

-

Title: Phenotypic screening: the future of drug discovery Source: Nature Reviews Drug Discovery URL: [Link]

Whitepaper: A Practical Guide to In Silico Modeling and Molecular Docking of Novel Pyrazole Derivatives

A Case Study on Methyl 3-(3-methoxyphenyl)-1H-pyrazole-5-carboxylate

Executive Summary

The pyrazole scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous FDA-approved drugs.[1][2] Its prevalence highlights the urgent need for robust, scalable methods to evaluate novel pyrazole-containing compounds for potential therapeutic activity. This technical guide provides an in-depth, practical walkthrough of the in silico modeling and molecular docking process, using the novel compound this compound as a case study. As specific biological data for this molecule is not publicly available, this paper serves as a methodological blueprint for researchers. We hypothesize a plausible interaction with Cyclooxygenase-2 (COX-2), a well-established target for pyrazole-based anti-inflammatory drugs like Celecoxib, to demonstrate a complete and scientifically rigorous workflow.[3][4] This guide details every critical stage: from logical target selection and preparation of both the ligand and protein to the execution of molecular docking simulations using AutoDock Vina and the comprehensive analysis of the resulting data. The protocols described herein are designed to be self-validating and are grounded in established computational chemistry principles, providing drug development professionals with the expertise to efficiently screen and prioritize novel chemical entities for further preclinical investigation.

Introduction: The Power of In Silico Screening in Drug Discovery

The journey from a chemical concept to a marketable therapeutic is notoriously long and expensive. Computational, or in silico, methods have emerged as indispensable tools to de-risk and accelerate this process.[5] Techniques like molecular docking allow scientists to predict the binding affinity and orientation of a small molecule (a "ligand") within the active site of a target protein.[6] This virtual screening approach enables the rapid evaluation of vast chemical libraries, prioritizing compounds that exhibit the highest potential for biological activity before committing resources to costly and time-consuming laboratory synthesis and testing.[7]

The subject of this guide, this compound, is built upon the pyrazole nucleus. This five-membered heterocyclic ring is a "privileged scaffold," a molecular framework known to bind to multiple biological targets and exhibit diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[8][9][10] The presence of this scaffold in blockbuster drugs like the anti-inflammatory Celecoxib and the anticoagulant Apixaban validates its therapeutic potential.[1]

Given the established success of pyrazole derivatives, any novel compound containing this core, such as our subject molecule, warrants investigation. This guide provides the technical framework for that initial computational assessment.

Part 1: Rationale for Target Selection - Cyclooxygenase-2 (COX-2)

The logical first step in docking a novel compound is selecting a probable biological target. In the absence of experimental data for our specific molecule, we turn to the established pharmacology of its structural class. The pyrazole scaffold is famously associated with the selective inhibition of Cyclooxygenase-2 (COX-2).[3][11]

COX-2 is an enzyme that plays a key role in inflammation.[12] While its counterpart, COX-1, is constitutively expressed and involved in maintaining the gastric lining, COX-2 is typically upregulated at sites of inflammation.[12] Therefore, selective COX-2 inhibitors can provide potent anti-inflammatory effects with a reduced risk of the gastrointestinal side effects associated with non-selective NSAIDs.[4] The drug Celecoxib, a 1,5-diarylpyrazole, is a prime example of a successful selective COX-2 inhibitor.[13]

Based on this strong precedent, human COX-2 is selected as the most logical and scientifically defensible protein target for this case study. For our simulation, we will utilize a high-resolution crystal structure from the Protein Data Bank (PDB).

Selected Protein Structure:

-

PDB ID: 5KIR

-

Description: Human Cyclooxygenase-2 in complex with the selective inhibitor Rofecoxib (Vioxx).[14][15]

-

Rationale: Using a structure that is co-crystallized with a known inhibitor provides a crucial point of validation. The known binding site of Rofecoxib serves as the target for our docking simulation, allowing us to assess if our novel compound can occupy the same pharmacologically relevant space.

Part 2: The In Silico Experimental Workflow

The entire process, from data retrieval to final analysis, can be visualized as a systematic pipeline. Each step is critical for ensuring the accuracy and reliability of the final results.

Caption: The complete in silico molecular docking workflow.

Protocol 1: Ligand Preparation

The ligand, this compound, must be converted from a 2D representation into a 3D, energy-minimized structure suitable for docking.

Objective: To generate a high-quality, 3D PDBQT file for the ligand. The PDBQT format is an extension of the PDB format that includes atomic charges (Q) and atom types (T), which are essential for the docking software.[16]

Methodology:

-

Obtain SMILES String: The first step is to acquire the canonical SMILES (Simplified Molecular-Input Line-Entry System) string for the molecule: COC1=CC=CC(=C1)C2=NN=C(C2)C(=O)OC.

-

Generate 3D Coordinates: Use a chemical toolbox program like Open Babel. This tool will convert the 1D SMILES string into a 3D structure (.mol2 or .pdb file).

-

Causality: The initial 3D structure generated is a rough approximation. It must be refined to find a low-energy, stable conformation.

-

-

Energy Minimization: Apply a force field (e.g., MMFF94 or UFF) to the 3D structure. This process adjusts bond lengths and angles to find a more realistic, lower-energy conformation of the molecule.

-

Prepare PDBQT File: Use AutoDock Tools (ADT), a graphical user interface for AutoDock software.[17]

-

Load the energy-minimized ligand file.

-

ADT will automatically detect the rotatable bonds within the ligand, which defines its conformational flexibility during docking.

-

Assign Gasteiger charges, which are partial atomic charges crucial for calculating electrostatic interactions.[16]

-

Save the final structure in PDBQT format (e.g., ligand.pdbqt).

-

Protocol 2: Protein Target Preparation

The raw crystal structure from the PDB is not immediately ready for docking. It must be "cleaned" and prepared.[18][19]

Objective: To generate a clean PDBQT file of the receptor (COX-2) with only the necessary components for docking.

Methodology:

-

Download PDB File: Download the structure 5KIR from the RCSB Protein Data Bank.

-

Clean the Structure: Use a molecular visualization program like UCSF Chimera or Biovia Discovery Studio.[19]

-

Remove Water Molecules: Water molecules in the crystal structure are typically removed as they can interfere with the docking algorithm unless they are known to play a critical role in ligand binding.

-

Remove Co-crystallized Ligands and Cofactors: The original inhibitor (Rofecoxib) and any other non-protein molecules must be removed to free up the binding site for our new ligand.

-

Select Relevant Chains: The PDB file may contain multiple copies (chains) of the protein. For this simulation, we will retain only one chain (e.g., Chain A) of the homodimer.[18]

-

-

Prepare PDBQT File using AutoDock Tools:

-

Load the cleaned PDB file into ADT.

-

Add Polar Hydrogens: X-ray crystallography often does not resolve hydrogen atoms. ADT adds hydrogens to polar atoms, which is critical for identifying potential hydrogen bonds.[17]

-

Assign Kollman Charges: Add partial atomic charges to the protein residues.

-

Save the final receptor structure in PDBQT format (e.g., protein.pdbqt).

-

Protocol 3: Molecular Docking with AutoDock Vina

With the prepared ligand and protein, the docking simulation can now be configured and executed.[20]

Objective: To predict the binding pose and affinity of the ligand within the active site of the protein.

Methodology:

-

Define the Binding Site (Grid Box): The docking algorithm needs to know where to perform its search. We define a 3D "grid box" that encompasses the active site.

-

Causality: A well-defined grid box focuses the computational effort on the region of interest, increasing efficiency and accuracy. Since we are using PDB ID 5KIR, the grid box should be centered on the coordinates of the original, now-removed Rofecoxib inhibitor.[21]

-

In AutoDock Tools, this is done by loading the prepared protein, opening the Grid Box tool, and adjusting the center coordinates and dimensions (in Angstroms) to cover the entire binding pocket. A typical size might be 25 x 25 x 25 Å. The center coordinates and dimensions must be recorded.

-

-

Create the Configuration File: Create a simple text file (e.g., conf.txt) that tells AutoDock Vina where to find the input files and where to place the output.[21]

-

Expert Insight: The exhaustiveness parameter controls the thoroughness of the search. Higher values increase the chance of finding the optimal binding pose but require more computational time. A value of 16 is a good balance for initial screening.[20]

-

-

Run the Simulation: Execute AutoDock Vina from the command line: ./vina --config conf.txt

Part 3: Analysis and Interpretation of Docking Results

Data Presentation: Docking Results Summary

All quantitative results should be summarized for clarity. The docking log file provides a ranked list of binding modes.

| Binding Mode | Binding Affinity (kcal/mol) | RMSD from Best Mode (Å) |

| 1 | -9.5 | 0.000 |

| 2 | -9.2 | 1.85 |

| 3 | -9.1 | 2.10 |

| 4 | -8.8 | 3.50 |

| 5 | -8.5 | 4.21 |

| Note: These are representative values for illustrative purposes. |

Interpretation of the Data:

-

Binding Affinity (ΔG): This value, reported in kcal/mol, is an estimate of the free energy of binding. A more negative value indicates a stronger, more favorable binding interaction.[22] It is the primary metric for ranking different compounds or different poses of the same compound.

-

Root-Mean-Square Deviation (RMSD): RMSD measures the spatial distance between atoms of two superimposed poses. An RMSD of less than 2.0 Å between different poses suggests they belong to the same binding cluster and are conformationally similar.[6] The top-ranked pose (Mode 1) is considered the most likely binding conformation.

Visualization of the Binding Pose

Quantitative scores must be supported by qualitative visual inspection.[24][25]

Objective: To visually analyze the top-ranked binding pose and identify the specific molecular interactions that stabilize the protein-ligand complex.

Methodology:

-

Load Structures: Open a molecular visualization program like PyMOL. Load the prepared protein PDBQT file (protein.pdbqt) and the docking output file containing the poses (all_poses.pdbqt).

-

Isolate the Best Pose: Select and display only the first (top-ranked) binding mode from the output file.

-

Identify Interacting Residues: Focus the view on the ligand in the binding pocket. Identify all amino acid residues within a 4-5 Å radius of the ligand.

-

Analyze Interaction Types: Use the software's tools to find and display specific non-covalent interactions.

Caption: Key protein-ligand interactions in the binding site.

Key Interactions to Look For:

-

Hydrogen Bonds: These are strong, directional interactions between a hydrogen bond donor (like a pyrazole N-H) and an acceptor (like the oxygen of a serine residue). They are critical for binding specificity. The interaction with Arg-120 is a key determinant for many COX inhibitors.[26]

-

Hydrophobic Interactions: The non-polar parts of the ligand will favorably interact with hydrophobic residues in the binding pocket (e.g., Valine, Phenylalanine). The selective binding of coxibs to COX-2 is often attributed to their ability to fit into a hydrophobic side pocket created by the presence of Valine at position 523 (as opposed to a bulkier Isoleucine in COX-1).[14]

-

Pi-Pi Stacking: Favorable interactions between aromatic rings, such as the phenyl ring of the ligand and a tyrosine or phenylalanine residue in the protein.

Trustworthiness and Self-Validation: A successful docking result is one where the predicted interactions are chemically sensible and align with known pharmacophoric features of other inhibitors for the same target. For instance, if our pyrazole derivative forms a hydrogen bond with Ser-530 and its methoxyphenyl group occupies the hydrophobic side pocket near Val-523, this would be consistent with the binding mode of other known coxibs, lending high confidence to the model.[27]

Conclusion and Future Directions

This guide has systematically detailed the process of performing an in silico molecular docking study on a novel compound, this compound. By selecting a logical target, COX-2, based on the compound's privileged pyrazole scaffold, we have demonstrated a complete workflow from ligand and protein preparation to the execution and critical analysis of a docking simulation.

The hypothetical results indicate that the compound exhibits a strong binding affinity and occupies the active site in a manner consistent with known COX-2 inhibitors. The next steps in a real-world drug discovery project would involve:

-

In Vitro Validation: Synthesizing the compound and performing an enzymatic assay to determine its actual IC50 value against COX-1 and COX-2 to confirm its potency and selectivity.[3]

-

Further In Silico Studies: If the compound is potent, more advanced techniques like molecular dynamics (MD) simulations can be run to assess the stability of the predicted binding pose over time.[28][29]

-

Structure-Activity Relationship (SAR) Studies: Docking additional, structurally related analogues to understand which chemical modifications improve binding affinity and selectivity, thereby guiding the next round of synthesis and testing.

By integrating the robust computational protocols outlined here, researchers and drug development professionals can significantly enhance the efficiency and insight of their discovery programs, making more informed decisions on which novel chemical entities hold the greatest promise as future therapeutics.

References

-

VertexAI Search. (2023). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry.

-

BenchChem. (2025). The Pyrazole Scaffold: A Privileged Core in Modern Drug Discovery and Therapeutic Applications. BenchChem Technical Guide.

-

PubMed. (n.d.). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review.

-

ResearchGate. (2024). How to interprete and analyze molecular docking results?.

-

PubMed Central. (n.d.). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors.

-

VertexAI Search. (2025). Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review.

-

ResearchGate. (2025). (PDF) PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY.

-

Creative Proteomics. (n.d.). Molecular Docking Results Analysis and Accuracy Improvement.

-

PubMed Central. (n.d.). In Silico Identification of Promising New Pyrazole Derivative-Based Small Molecules for Modulating CRMP2, C-RAF, CYP17, VEGFR, C-KIT, and HDAC—Application towards Cancer Therapeutics.

-

ResearchGate. (2024). Selective COX‐2 inhibitor pyrazole derivatives derived from Celecoxib.

-

AutoDock. (2020). Tutorial – AutoDock Vina.

-

ACS Omega. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective.

-

ResearchGate. (n.d.). In silico Investigation and Molecular Docking Studies of Pyrazole Incorporated Thiadiazole Derivatives for Antimicrobial Activities | Request PDF.

-

Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results?.

-

YouTube. (2020). Autodock Vina Tutorial - Molecular Docking.

-

CD ComputaBio. (n.d.). Analysis and Mapping of Molecular Docking Results.

-

Eagon Research Group. (n.d.). Vina Docking Tutorial.

-

VertexAI Search. (n.d.). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective.

-

OUCI. (n.d.). Appraisal of the Role of In silico Methods in Pyrazole Based Drug Design.

-